molecular formula C20H23FN6O B2422593 5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole CAS No. 2380044-48-2

5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

Cat. No. B2422593
CAS RN: 2380044-48-2
M. Wt: 382.443
InChI Key: OIROULJCLLHXHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a pyrimidine ring, a piperazine ring, and an oxadiazole ring . These structural features are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may interact with each other and with solvent molecules in ways that could significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a variety of functional groups suggests that it would have a complex set of properties, including potentially high polarity and the ability to form multiple hydrogen bonds .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro studies to determine its activity against various biological targets, as well as in vivo studies to assess its pharmacokinetics and toxicity .

properties

IUPAC Name

5-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c1-14(2)19-24-16(28-25-19)12-26-8-10-27(11-9-26)20-17(21)18(22-13-23-20)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIROULJCLLHXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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